
グリシドアミド
説明
Glycidamide is an organic compound with the molecular formula C3H5NO2 and a molecular weight of 87.078 g/mol . It is a bioactive, potentially toxic, or even carcinogenic metabolite of acrylamide . It is a colorless oil and structurally, it contains adjacent amides and epoxide functional groups .
Synthesis Analysis
Glycidamide can be synthesized by the hydration of acrylonitrile, which is catalyzed enzymatically . This reaction is also catalyzed by sulfuric acid as well as various metal salts .
Molecular Structure Analysis
Glycidamide is a reactive epoxide metabolite from acrylamide . It can react with nucleophiles, resulting in covalent binding of the electrophile . It gives a positive response in the Ames/Salmonella mutagenicity assay, which indicates that it can cause mutations in the DNA .
Chemical Reactions Analysis
Glycidamide stems from cytochrome P450 isoform 2E1 (CYP 2E1)-catalyzed oxidation of acrylamide, and bionucleophiles (DNA bases and amino acid residues bearing a nucleophilic side chain) can promote the ring-opening reaction of this reactive metabolite yielding stable covalent adducts .
Physical And Chemical Properties Analysis
Glycidamide is a colorless oil with a molecular weight of 87.078 g/mol . It has a density of 1.404 g/cm^3 .
科学的研究の応用
がん研究
グリシドアミドは、前立腺がん細胞の増殖と遊走能を促進することが判明している . グリシドアミドは、細胞周期制御因子と上皮間葉転換(EMT)関連タンパク質のタンパク質発現を変化させ、これらは予後と関連している . このため、グリシドアミドは、特に前立腺がんの進行を理解する上で、がん研究において貴重な化合物となる。
変形性関節症研究
変形性関節症(OA)とアクリルアミドとその代謝産物グリシドアミドのヘモグロビン付加体(HbAAおよびHbGA)の関係を評価することを目的とした研究では、アクリルアミドヘモグロビンバイオマーカーは、米国一般集団における既存のOAと非線形的に関連していることが明らかになった . これにより、グリシドアミドは、環境要因が変形性関節症の発症に及ぼす影響を理解するための研究に使用できることが示唆される。
食品科学
グリシドアミドは、アクリルアミドの代謝産物であり、アクリルアミドは、炭水化物豊富な食品が高温で加熱された際に生成される . グリシドアミドの生成と影響を理解することは、食品中のアクリルアミドレベルを減らすための戦略を開発し、それによって食品の安全性を向上させるのに役立つ。
環境科学
アクリルアミドとその代謝産物グリシドアミドは環境中に存在することが知られている . グリシドアミドは、環境科学研究において、これらの化合物がヒトの健康と環境に及ぼす影響を理解するために使用できる。
バイオマーカー研究
アクリルアミドとその代謝産物グリシドアミドのヘモグロビン付加体(HbAAおよびHbGA)は、アクリルアミドへの曝露のバイオマーカーとして役立つ . したがって、グリシドアミドは、バイオマーカー研究において、アクリルアミドへの曝露を監視および評価するために使用できる。
作用機序
Target of Action
Glycidamide, also known as Oxirane-2-carboxamide, is a bioactive metabolite of acrylamide . It primarily targets DNA and proteins within cells . It is more reactive towards DNA than acrylamide, forming several DNA adducts . The main DNA adducts are N7-(2-carbamoyl-2-hydroxyethyl)-guanine (or N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (or N3-GA-Ade) .
Mode of Action
Glycidamide interacts with its targets by covalent binding . It is a reactive epoxide metabolite from acrylamide and can react with nucleophiles, resulting in covalent binding of the electrophile . This interaction leads to mutations in the DNA .
Biochemical Pathways
Glycidamide is formed from acrylamide through an oxidation process catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . It is considered to represent the route underlying the genotoxicity and carcinogenicity of acrylamide . The reaction of glycidamide and glutathione represents a detoxification pathway .
Pharmacokinetics
The pharmacokinetics of glycidamide involve its formation from acrylamide by the enzyme CYP2E1 . It has a biological half-life of 5 hours
Result of Action
The molecular and cellular effects of glycidamide’s action include genotoxicity and potential carcinogenicity . It promotes the growth of certain cancer cells, such as prostate cancer cells, by changing the protein expression of cell cycle regulators and Epithelial-to-Mesenchymal Transition (EMT)-Associated Proteins .
Action Environment
The action, efficacy, and stability of glycidamide can be influenced by various environmental factors. It is known that dietary factors can contribute to acrylamide/glycidamide metabolism .
将来の方向性
特性
IUPAC Name |
oxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZQSYXRGRESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2031374 | |
| Record name | Glycidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
2'-Deoxyadenosine (dA) and 2'-deoxyguanosine (dG) were reacted with mutagenic epoxide glycidamide (GA). The reactions yielded three GA-dA adducts (N1-GA-dA, N6-GA-dA and N1-GA-dI) and two GA-dG adducts (N1-GA-dG I and N1-GA-dG II). The structures of the adducts were characterized by spectroscopic and spectrometric methods (1H-, 13C, and 2D NMR, MS, UV). The mechanism of the amide hydrolysis taking place during formation of the adducts N1-GA-dA and N1-GA-dG I was studied. A mechanism where a transamidation is the key step in the hydrolysis of the amide function of GA /was proposed/. | |
| Record name | Glycidamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
5694-00-8 | |
| Record name | Glycidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-EPOXYPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5ELX5XYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycidamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B1671818.png)
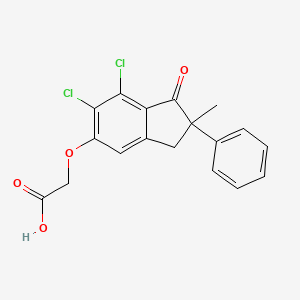



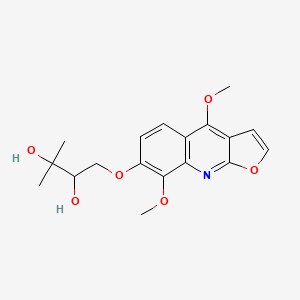

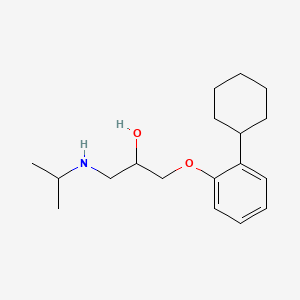

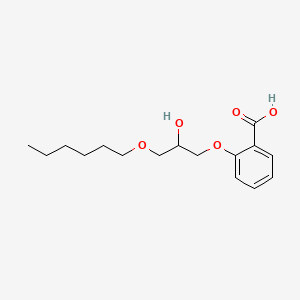
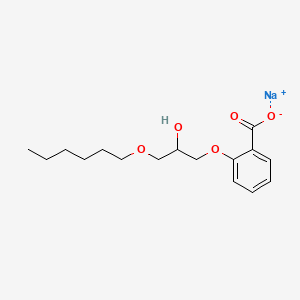
![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)